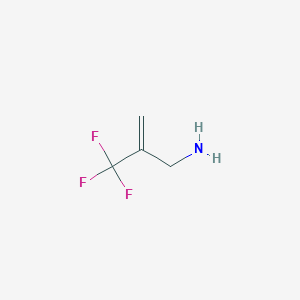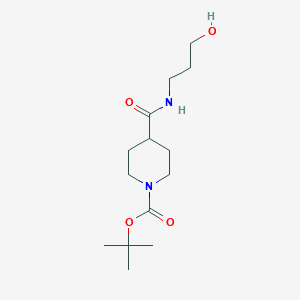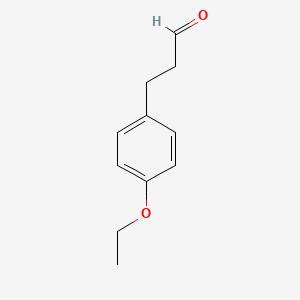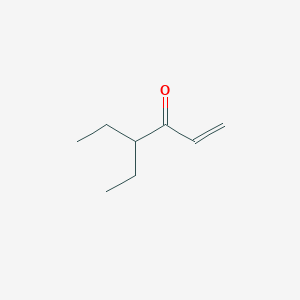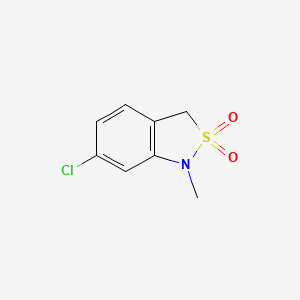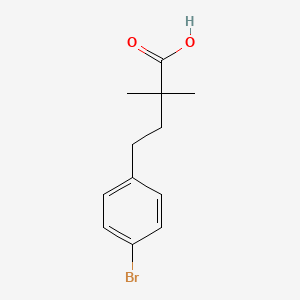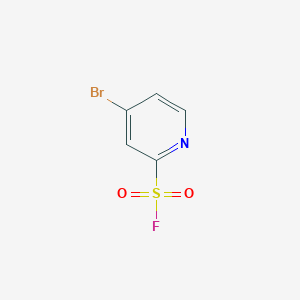
4-Bromopyridine-2-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S and a molecular weight of 240.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine, fluorine, and sulfonyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromopyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 4-bromopyridine-2-sulfonyl fluoride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Transition metal catalysts, such as palladium or copper, are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with thiols can produce sulfonyl thiol compounds .
Scientific Research Applications
4-bromopyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromopyridine-2-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in enzyme inhibition studies, where it can irreversibly modify the active site of enzymes, leading to their inactivation . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-chloropyridine-2-sulfonyl fluoride
- 4-fluoropyridine-2-sulfonyl fluoride
- 4-iodopyridine-2-sulfonyl fluoride
Uniqueness
4-bromopyridine-2-sulfonyl fluoride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions that may not be as efficient with other halogens .
Properties
Molecular Formula |
C5H3BrFNO2S |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
4-bromopyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H |
InChI Key |
YHDFZYMFBCVGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


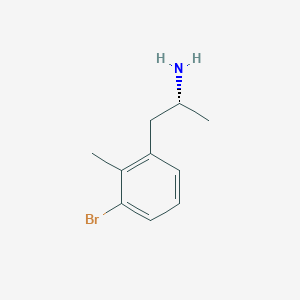
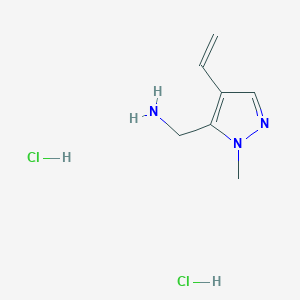
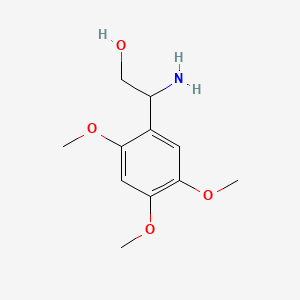
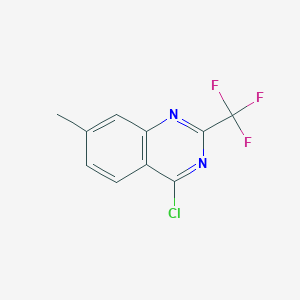
![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13552367.png)
